N-tert-butyl-2-chloropyrimidin-4-amine
Overview
Description
“N-tert-Butyl-2-chloropyrimidin-4-amine” is a chemical compound with the CAS Number: 876521-19-6 . It has a molecular weight of 185.66 and its IUPAC name is N-(tert-butyl)-2-chloro-4-pyrimidinamine .
Synthesis Analysis
The synthesis of “N-tert-Butyl-2-chloropyrimidin-4-amine” can be achieved from 4,6-Dichloropyrimidine and tert-Butylamine .Molecular Structure Analysis
The InChI code for “N-tert-Butyl-2-chloropyrimidin-4-amine” is 1S/C8H12ClN3/c1-8(2,3)12-6-4-5-10-7(9)11-6/h4-5H,1-3H3,(H,10,11,12) .Physical And Chemical Properties Analysis
“N-tert-Butyl-2-chloropyrimidin-4-amine” has a molecular weight of 185.66 .Scientific Research Applications
Histamine H4 Receptor Ligands
N-tert-butyl-2-chloropyrimidin-4-amine derivatives have been explored as ligands for the histamine H4 receptor. Studies conducted on 2-aminopyrimidines, including compounds similar to N-tert-butyl-2-chloropyrimidin-4-amine, showed that these compounds are potent in vitro and active as anti-inflammatory agents and in pain models. This suggests the potential of H4 receptor antagonists for treating pain and inflammation (Altenbach et al., 2008).
Synthesis of N-Arylpyrimidin-2-amine Derivatives
N-tert-butyl-2-chloropyrimidin-4-amine has been used in the synthesis of new N-arylpyrimidin-2-amine derivatives. These derivatives were synthesized using palladium-catalyzed amination, indicating the compound's role in the preparation of new heterocyclic compounds (El-Deeb et al., 2008).
Flash Vacuum Thermolysis in Synthesis
N-tert-butyl-2-chloropyrimidin-4-amine has been utilized in flash vacuum thermolysis reactions. The study demonstrated efficient formation of various imidazoazines, suggesting its utility in regioselective cyclizations for synthesizing complex heterocyclic compounds (Justyna et al., 2017).
Versatile Intermediates for Asymmetric Synthesis of Amines
Research indicates that N-tert-butyl derivatives, similar to N-tert-butyl-2-chloropyrimidin-4-amine, serve as versatile intermediates for the asymmetric synthesis of amines. They facilitate nucleophilic addition and are useful in synthesizing a wide range of enantioenriched amines (Ellman et al., 2002).
Interaction with Bovine Serum Albumin
2-tert-butylamine derivatives, which are structurally similar to N-tert-butyl-2-chloropyrimidin-4-amine, have been studied for their interactions with Bovine Serum Albumin (BSA). These interactions are primarily entropy-driven and involve hydrophobic forces (Shaofa, 2010).
Crystal Structure Analysis
The crystal structure of N-tert-butyl derivatives provides insights into molecular conformations and intramolecular interactions, useful for designing structurally specific compounds (Ostercamp et al., 1993).
Photoredox-Catalyzed Amination
N-tert-butyl derivatives have been utilized in photoredox-catalyzed amination reactions. These reactions enable the assembly of diverse heterocyclic compounds under mild conditions, demonstrating the compound's utility in innovative synthetic methodologies (Wang et al., 2022).
Transition Metal-Free Amination
N-tert-butyl-2-chloropyrimidin-4-amine can be involved in transition metal-free amination of aryl chlorides, leading to the synthesis of various anilines and indoles. This process highlights its potential in eco-friendly and cost-effective synthetic routes (Beller et al., 2001).
Safety And Hazards
properties
IUPAC Name |
N-tert-butyl-2-chloropyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-8(2,3)12-6-4-5-10-7(9)11-6/h4-5H,1-3H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLVEBCUJRKAMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50479000 | |
Record name | N-tert-Butyl-2-chloropyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50479000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-chloropyrimidin-4-amine | |
CAS RN |
876521-19-6 | |
Record name | N-tert-Butyl-2-chloropyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50479000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.